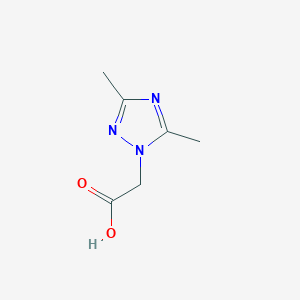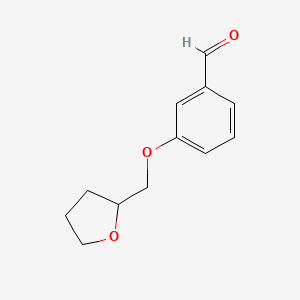
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Overview
Description
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)Acetic Acid and its derivatives are important in the synthesis of various nitrogen-containing heterocyclic systems. These compounds have been actively introduced as effective drugs due to their wide range of biological activities (Odyntsova, 2017). Additionally, they have been used to develop efficient and sustainable synthesis methods under continuous-flow conditions, offering higher yields and safety in handling energetic intermediates (Tortoioli et al., 2020).
Biological Activity and Toxicity Studies
These compounds have shown diverse biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Their role as intermediates in the synthesis of various biologically active substances is also notable (Salionov, 2015). Moreover, studies on their acute toxicity indicate they are generally low-toxic, expanding their potential in medical applications.
Structural Characterization and Coordination Chemistry
Structural studies of these compounds, including X-ray diffraction and spectroscopy, contribute to our understanding of their properties and potential applications. This is particularly relevant in the development of new compounds with specific coordination and molecular structures (Wen et al., 2005).
Antimicrobial Applications
Derivatives of this compound have been synthesized and shown to possess antimicrobial activity. This highlights their potential in the development of new antimicrobial agents (Hunashal et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid It is known that triazole derivatives, such as this compound, can bind to a variety of enzymes and receptors in biological systems .
Mode of Action
The interaction of This compound It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450 . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that triazole derivatives can influence a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the ability of similar compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of This compound It is known that similar compounds can show broad biological activities in both agrichemistry and pharmacological chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that similar compounds can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme. This interaction can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The triazole ring in the compound can chelate metal ions, which is crucial for enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins can affect its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization can affect the compound’s efficacy and biological effects .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUAJCXSNXEPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424443 | |
| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684249-99-8 | |
| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)












